

In Vivo Administration of VO-Ohpic Trihydrate in Mice: Application Notes and Protocols

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Compound of Interest		
Compound Name:	VO-Ohpic trihydrate	
Cat. No.:	B15606471	Get Quote

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Introduction

VO-Ohpic trihydrate is a potent and specific inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin homolog deleted on chromosome 10).[1][2] By inhibiting PTEN's lipid phosphatase activity, VO-Ohpic trihydrate effectively modulates downstream signaling pathways, primarily the PI3K/AKT/mTOR pathway, which is crucial for cell survival, proliferation, and growth.[1][3][4] This small molecule has demonstrated significant preclinical activity in various mouse models, highlighting its therapeutic potential in oncology, cardiovascular diseases, and inflammatory conditions.[5][6][7][8] These application notes provide a comprehensive overview of the in vivo administration of VO-Ohpic trihydrate in mice, including detailed protocols, quantitative data summaries, and visual representations of the underlying mechanisms and experimental workflows.

Mechanism of Action

VO-Ohpic trihydrate is a vanadium-based compound that acts as a noncompetitive inhibitor of PTEN, with an IC50 in the nanomolar range.[2][9] PTEN is a dual-specificity phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger in the PI3K signaling cascade. By inhibiting PTEN, **VO-Ohpic trihydrate** leads to an accumulation of PIP3, resulting in the activation of downstream effectors such as AKT and ERK1/2.[5][10] This activation can, in turn, promote cell survival and proliferation or, paradoxically, induce cellular senescence in a context-dependent manner.[5][6]



Data Presentation

The following tables summarize quantitative data from various in vivo studies in mice, demonstrating the efficacy of **VO-Ohpic trihydrate** in different disease models.

Table 1: Anti-Tumor Efficacy in Hepatocellular Carcinoma (HCC) Xenograft Model

Parameter	Vehicle Control	VO-Ohpic trihydrate	Reference
Tumor Volume	Significantly larger	Significantly reduced	[5][10]
p-AKT Levels in Tumor	Baseline	Increased	[5][10]
p-ERK1/2 Levels in Tumor	Baseline	Increased	[5][10]
Ki-67 Expression	High	Lower	[10]
Animal Body Weight	No significant change	No significant loss	[10]

Table 2: Cardioprotective Effects in Doxorubicin-Induced Cardiomyopathy



Parameter	Doxorubicin (Doxo)	Doxo + VO-Ohpic trihydrate (30 μg/kg cumulative)	Reference
Apoptosis	Increased	Significantly reduced	[4][8]
Cardiac Fibrosis	Increased	Significantly reduced	[4][8]
Cardiac Hypertrophy	Increased	Significantly reduced	[4][8]
Proinflammatory M1 Macrophages	Increased	Significantly reduced	[4][8]
Anti-inflammatory M2 Macrophages	-	Increased	[4]
Phosphorylated AKT Expression	-	Increased	[4]
MMP-9 Expression	Increased	Significantly decreased	[8]
p53-positive Nuclei	Increased	Significantly lower	[8]
Cleaved Caspase-3 Expression	Increased	Significantly reduced	[8]
Fractional Shortening (FS)	Decreased	Significantly increased	[8]
Ejection Fraction (EF)	Reduced	Significantly increased	[8]

Table 3: Neuroprotective Effects in Ischemia-Reperfusion Injury Model



Parameter	Control	VO-Ohpic trihydrate (10 μg/kg)	Reference
Myocardial Infarct Size	56 ± 5%	25 ± 6%	[9]
Area at Risk	57 ± 3%	46 ± 3% (no significant difference)	[9]

Table 4: Effects on Intervertebral Disc Degeneration (IDD) Model

Parameter	IDD Model	IDD Model + VO- Ohpic trihydrate	Reference
Intervertebral Disc Height	Decreased	Significantly improved	[7]
Bone Mineral Density of CEP	Increased	Significantly improved	[7]
Type II Collagen Expression in CEP	Decreased	Reversed	[7]
MMP3 Expression in CEP	Increased	Reversed	[7]
Nrf-2 Expression in Endplate	Downregulated	Significantly promoted	[7]

Experimental Protocols

Protocol 1: Evaluation of Anti-Tumor Activity in a Xenograft Mouse Model

This protocol is adapted from studies on hepatocellular carcinoma.[5][10]

1. Cell Culture and Xenograft Implantation:



- Culture human HCC cell lines (e.g., Hep3B) in appropriate media.
- Harvest cells and resuspend in a suitable medium (e.g., a mixture of medium and Matrigel).
- Subcutaneously inject the cell suspension into the flanks of immunocompromised mice (e.g., male nude athymic mice).
- Monitor tumor growth regularly using calipers.

2. **VO-Ohpic trihydrate** Administration:

- Once tumors reach a palpable size, randomize mice into treatment and control groups.
- Prepare **VO-Ohpic trihydrate** solution. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used.[9] It is recommended to prepare the working solution fresh on the day of use.[9]
- Administer VO-Ohpic trihydrate via intraperitoneal (i.p.) injection. Dosages can vary, for instance, a study used a regimen that resulted in significant tumor growth inhibition.[11]
- The control group should receive the vehicle solution.
- Monitor animal body weight as an indicator of toxicity.[10]
- 3. Assessment of Tumor Growth and Biomarkers:
- Measure tumor volume at regular intervals.
- At the end of the study, euthanize the mice and excise the tumors.
- Perform Western blot analysis on tumor homogenates to assess the levels of p-AKT and p-ERK1/2.[5][10]
- Conduct immunohistochemical analysis to evaluate cell proliferation markers like Ki-67.[10]

Protocol 2: Assessment of Cardioprotective Effects in Doxorubicin-Induced Cardiomyopathy

This protocol is based on a study investigating the protective effects of **VO-Ohpic trihydrate** against doxorubicin-induced cardiotoxicity.[8]

- 1. Animal Model and Drug Administration:
- Use C57BL/6J male and female mice (8-12 weeks old).
- Divide mice into three groups: Saline (control), Doxorubicin (Doxo), and Doxo + VO-Ohpic trihydrate (VO).
- Administer Doxo (cumulative dose of 12 mg/kg) via i.p. injections every other day for a total
 of three injections.



- For the Doxo + VO group, administer VO-Ohpic trihydrate (cumulative dose of 30 μg/kg) via

 i.p. injection 30 minutes before each Doxo injection.
- 2. Cardiac Function Assessment:
- Perform echocardiography at the end of the treatment period (e.g., day 56) to evaluate cardiac function, including fractional shortening and ejection fraction.
- 3. Histological and Molecular Analysis:
- Euthanize mice and collect heart tissues.
- Perform histological staining (e.g., TUNEL for apoptosis, Masson's trichrome for fibrosis) and immunohistochemistry to assess apoptosis, cardiac remodeling, and inflammatory markers (M1/M2 macrophages).
- Conduct Western blot analysis to measure the expression of proteins such as phosphorylated PTEN, phosphorylated AKT, MMP-9, p53, and cleaved caspase-3.[4][8]

Protocol 3: Investigation of Neuroprotective Effects in an Ischemia-Reperfusion Model

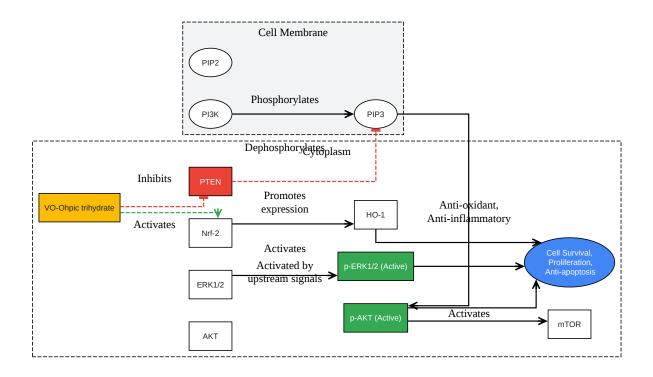
This protocol is derived from a study on myocardial ischemia-reperfusion injury.[9]

- 1. Animal Model and Drug Administration:
- Use a suitable mouse strain for cardiac ischemia-reperfusion studies.
- Administer a single dose of VO-Ohpic trihydrate (10 μg/kg) via i.p. injection 30 minutes before inducing ischemia.[9]
- The control group receives the vehicle.
- 2. Ischemia-Reperfusion Procedure:
- Induce myocardial ischemia for a defined period (e.g., 30 minutes).
- Follow with a period of reperfusion (e.g., 120 minutes).
- 3. Infarct Size Measurement:
- At the end of the reperfusion period, euthanize the mice.
- Excise the hearts and measure the myocardial infarct size using triphenyltetrazolium chloride (TTC) staining.[9]



Signaling Pathways and Workflows

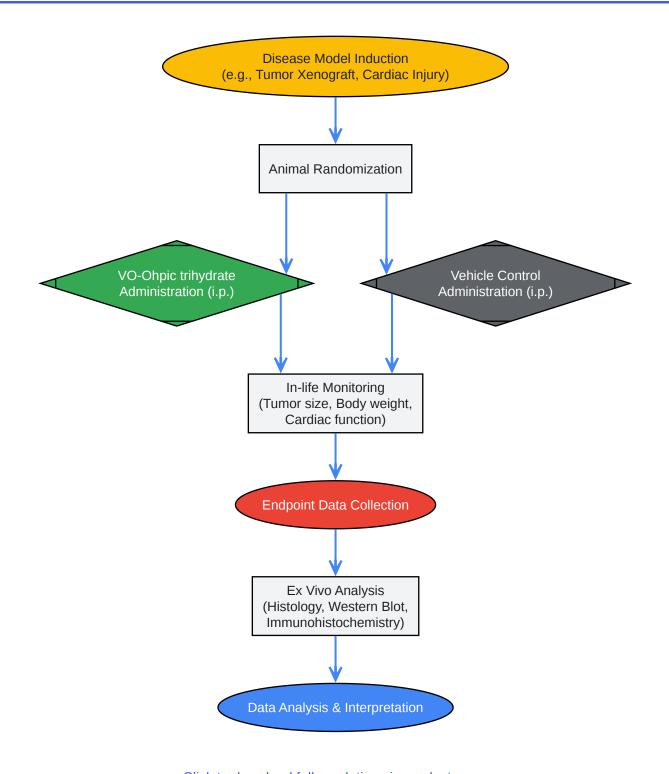
The following diagrams illustrate the key signaling pathways affected by **VO-Ohpic trihydrate** and a general experimental workflow for in vivo studies.



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Caption: Signaling pathway of **VO-Ohpic trihydrate** as a PTEN inhibitor.





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Caption: General experimental workflow for in vivo studies with VO-Ohpic trihydrate.



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